![molecular formula C13H18FNO2 B1399559 [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1402392-57-7](/img/structure/B1399559.png)
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine
Overview
Description
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is an organic compound characterized by the presence of a fluorine atom, an oxane ring, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the preparation of the intermediate {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanol, which is then converted to the desired amine through reductive amination. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing automated systems for precise addition of reagents and temperature control. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Potential Applications
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Medicinal Chemistry :
- Antidepressant Activity : Compounds with similar structures have been explored for their potential antidepressant effects. The amine functionality is often associated with neurotransmitter modulation.
- Anticancer Properties : Some phenylamine derivatives have been investigated for their ability to inhibit tumor growth. Future studies could explore this compound's efficacy against various cancer cell lines.
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Pharmaceutical Development :
- Drug Design : The unique structural features may contribute to the development of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies could elucidate its pharmacological profile.
- Prodrug Formulations : The oxane moiety may enhance solubility and bioavailability, making it a candidate for prodrug formulations.
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Material Science :
- Polymer Chemistry : The compound could serve as a building block for synthesizing polymers or copolymers with tailored properties, particularly those involving functionalized aromatic systems.
Case Studies
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Synthesis and Characterization :
- Initial studies focus on the synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine through various synthetic routes, including nucleophilic substitution reactions and coupling reactions involving fluorinated phenols.
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Biological Activity Screening :
- Preliminary screenings in vitro may reveal insights into its biological activity, particularly in assays targeting serotonin or dopamine receptors, which are crucial for mood regulation.
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Toxicological Assessments :
- Toxicity studies are essential to evaluate the safety profile of the compound before any clinical applications can be considered.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}methanamine
- {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}ethanamine
- {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}propanamine
Uniqueness
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is unique due to the specific positioning of the fluorine atom and the oxane ring, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential efficacy in various applications compared to similar compounds.
Biological Activity
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorine atom and an oxan-4-ylmethoxy group enhances its biological activity by improving its binding affinity to various biological targets.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), showing promising results in reducing cell viability at certain concentrations .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The fluorine atom enhances the compound's ability to form hydrogen bonds with enzymes or receptors, modulating various biological pathways. This interaction can lead to the inhibition of specific enzymes involved in disease processes .
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells. This modulation can result in reduced tumor growth and enhanced apoptosis in malignant cells .
Case Studies
Several studies have focused on the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
Study 2 | Anticancer Activity | Demonstrated cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM. |
Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine production in LPS-stimulated macrophages. |
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with active sites of enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .
Properties
IUPAC Name |
[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGPVIDLGRIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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